molecular formula C12H18N2O B1602976 [1-(Pyridin-3-ylmethyl)piperidin-3-yl]methanol CAS No. 331978-27-9

[1-(Pyridin-3-ylmethyl)piperidin-3-yl]methanol

Cat. No.: B1602976
CAS No.: 331978-27-9
M. Wt: 206.28 g/mol
InChI Key: FNXJMDSDUPCAOP-UHFFFAOYSA-N
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Description

[1-(Pyridin-3-ylmethyl)piperidin-3-yl]methanol: is a chemical compound with the molecular formula C12H18N2O. It is a derivative of piperidine, a six-membered heterocycle containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of drugs and natural alkaloids .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically forming corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Conditions vary depending on the substituent, but common reagents include halogens and nucleophiles.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of [1-(Pyridin-3-ylmethyl)piperidin-3-yl]methanol involves its interaction with specific molecular targets and pathways. While detailed mechanistic studies are limited, it is known that piperidine derivatives can modulate biological activities by interacting with enzymes, receptors, and other proteins .

Comparison with Similar Compounds

    Piperidine: A six-membered heterocycle with one nitrogen atom.

    Piperidinone: A ketone derivative of piperidine.

    Spiropiperidines: Compounds containing a spiro-connected piperidine ring.

Uniqueness:

Properties

IUPAC Name

[1-(pyridin-3-ylmethyl)piperidin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c15-10-12-4-2-6-14(9-12)8-11-3-1-5-13-7-11/h1,3,5,7,12,15H,2,4,6,8-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNXJMDSDUPCAOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CN=CC=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20635974
Record name {1-[(Pyridin-3-yl)methyl]piperidin-3-yl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20635974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

331978-27-9
Record name {1-[(Pyridin-3-yl)methyl]piperidin-3-yl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20635974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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